2-[(2,2-dimethylpropanoyl)amino]-N-(2-ethylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
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Overview
Description
2-(2,2-DIMETHYLPROPANAMIDO)-N-(2-ETHYLPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles known for their stability and electronic properties, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-DIMETHYLPROPANAMIDO)-N-(2-ETHYLPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Core: The thiophene core can be synthesized via a Stille or Suzuki coupling reaction, which involves the cross-coupling of a halogenated thiophene with an organostannane or organoboron compound.
Introduction of the Amido Group: The amido group can be introduced through an amidation reaction, where a carboxylic acid derivative reacts with an amine in the presence of a coupling agent.
Cyclization: The cycloheptathiophene structure is formed through a cyclization reaction, often facilitated by a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can convert the amido group to an amine or the carboxamide to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(2,2-DIMETHYLPROPANAMIDO)-N-(2-ETHYLPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2,2-DIMETHYLPROPANAMIDO)-N-(2-ETHYLPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to proteins and enzymes, altering their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
Similar Compounds
2-(2-ETHYLHEXYL)DINAPHTHO[2,3-B2′,3′-F]THIENO[3,2-B]THIOPHENE: Known for its use in organic electronics.
THIENO[3,2-B]THIOPHENE-CONTAINING POLYMERS: Used in the development of flexible electronic devices.
POLY(DIETHYNYLTHIENO[3,2-B]THIOPHENE): Efficient in photoelectrochemical water reduction.
Uniqueness
2-(2,2-DIMETHYLPROPANAMIDO)-N-(2-ETHYLPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE stands out due to its unique combination of functional groups and structural features, which confer specific electronic and biochemical properties .
Properties
Molecular Formula |
C23H30N2O2S |
---|---|
Molecular Weight |
398.6 g/mol |
IUPAC Name |
2-(2,2-dimethylpropanoylamino)-N-(2-ethylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C23H30N2O2S/c1-5-15-11-9-10-13-17(15)24-20(26)19-16-12-7-6-8-14-18(16)28-21(19)25-22(27)23(2,3)4/h9-11,13H,5-8,12,14H2,1-4H3,(H,24,26)(H,25,27) |
InChI Key |
ONZVQMTVNXNWBG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCCCC3)NC(=O)C(C)(C)C |
Origin of Product |
United States |
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